molecular formula C9H4BrF3N2 B13332874 5-Bromo-8-(trifluoromethyl)quinoxaline

5-Bromo-8-(trifluoromethyl)quinoxaline

Cat. No.: B13332874
M. Wt: 277.04 g/mol
InChI Key: JSCQBEIFXJTRRF-UHFFFAOYSA-N
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Description

5-Bromo-8-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals and industrial chemistry. The compound has a molecular formula of C9H4BrF3N2 and a molecular weight of 277.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-(trifluoromethyl)quinoxaline typically involves the bromination of 8-(trifluoromethyl)quinoxaline. This can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-8-(trifluoromethyl)quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-8-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-8-(trifluoromethyl)quinoxaline is unique due to the presence of both bromine and trifluoromethyl groups, which can enhance its reactivity and biological activity compared to other quinoxaline derivatives .

Properties

Molecular Formula

C9H4BrF3N2

Molecular Weight

277.04 g/mol

IUPAC Name

5-bromo-8-(trifluoromethyl)quinoxaline

InChI

InChI=1S/C9H4BrF3N2/c10-6-2-1-5(9(11,12)13)7-8(6)15-4-3-14-7/h1-4H

InChI Key

JSCQBEIFXJTRRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)N=CC=N2)Br

Origin of Product

United States

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